

Inhibitory activity of indazole derivatives against different kinase targets

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Compound of Interest

Compound Name: 4-Chloro-1*H*-indazole-3-carboxylic acid

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Indazole Derivatives as Kinase Inhibitors: A Comparative Guide

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of small molecule kinase inhibitors for cancer therapy.[\[1\]](#)[\[2\]](#) Several indazole-based compounds, such as Axitinib and Pazopanib, have been approved as kinase inhibitors, underscoring the importance of this heterocyclic core.[\[2\]](#)[\[3\]](#) This guide provides a comparative overview of the inhibitory activity of various indazole derivatives against key oncogenic kinase targets, supported by experimental data and detailed methodologies for key assays.

Comparative Inhibitory Activity of Indazole Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd) of selected indazole derivatives against their primary kinase targets. It is important to note that IC50 values can vary between studies due to differences in assay conditions.[\[2\]](#)

VEGFR Kinase Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, a critical process for tumor growth and metastasis.[2][4]

Compound/Derivative Class	VEGFR-2 IC50 (nM)	Notes	Reference
Pazopanib	30	Approved Drug	[1]
Sorafenib	90	Reference Compound	[1]
Indazole-pyrimidine (13g)	57.9	Hydrogen bond-forming amide group enhances activity.	[1]
Indazole-pyrimidine (13i)	34.5	Sulfonamide group results in enhanced activity.	[1]
Quinazoline-indazole (12b)	5.4	Methoxy group on the benzamide ring improves potency.	[1]
Quinazoline-indazole (12c)	5.6	Methoxy group on the benzamide ring improves potency.	[1]
Quinazoline-indazole (12e)	7	Methoxy group on the benzamide ring improves potency.	[1]
Compound 30	1.24	Demonstrates significant anti-angiogenic properties.	[4]

c-MET Kinase Inhibitors

The c-MET receptor tyrosine kinase, when deregulated, is implicated in several human cancers.[5]

Compound/Derivative Class	c-MET IC ₅₀ (nM)	Assay Type	Notes	Reference
Compound 4d	170	TR-FRET	Showed significant inhibition in both biochemical and cell-based assays.	[5]
Compound 29	-	-	Optimized doubly substituted indazole inhibitor.	[6]
Compound 30 (enantiopure)	13 (WT), 20 (D1228V)	-	Acetylene analogue with significantly improved potency.	[6]

AXL Kinase Inhibitors

AXL, a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase subfamily, is upregulated in various cancers and associated with poor prognosis and drug resistance.[7][8]

Compound/Derivative Class	AXL IC ₅₀ (nM)	Notes	Reference
Fragment Hit 11	-	Identified through a high-concentration biochemical screen.	[7]
Optimized Inhibitor 54	-	Developed from fragment hit; shows moderate exposure in mice.	[7]
Compound 47e	10	Also shows remarkable cytotoxicity against various cancer cell lines.	[9]

Other Kinase Targets

Indazole derivatives have shown inhibitory activity against a broad range of other kinases involved in cell cycle progression and signaling.

Compound/Derivative Class	Kinase Target	IC50/Ki (nM)	Notes	Reference
Indazole Derivative 17	Aurora A / Aurora B	26 / 15	Essential for mitotic progression.	[2]
Indazole Amide 53d	Aurora A	< 1000	Docking analysis suggests binding to hinge residues.	[1]
Compound 82a	Pim-1 / Pim-2 / Pim-3	0.4 / 1.1 / 0.4	Pan-Pim kinase inhibitor.	[10][11]
Compound 105	c-Kit / PDGFR β / FLT3	68.5 / 140 / 375 (Kd)	Multi-kinase inhibitor identified via KINOMEscan TM .	[1]
Entrectinib (127)	ALK	12	3-aminoindazole derivative.	[10]

Experimental Protocols

The determination of kinase inhibitory activity involves a combination of in vitro biochemical assays and cell-based assays to confirm on-target effects in a physiological context.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. Radiometric and fluorescence-based methods are common.[12][13]

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The potency of the inhibitor is determined by measuring the reduction in kinase activity at various inhibitor concentrations.

Generalized Protocol (Radiometric Assay):

- Reaction Setup: A reaction mixture is prepared in a microplate containing the purified kinase, a suitable substrate (e.g., a peptide or protein like α -casein), and the indazole test compound at various concentrations.[14]
- Kinase Reaction: The reaction is initiated by adding [γ - ^{32}P]-ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[12][14]
- Termination and Detection: The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unused [γ - ^{32}P]-ATP. The amount of incorporated radioactivity is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.[12]

Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target within a cellular environment and exert a biological effect.[15][16]

Principle: These assays measure the inhibition of a kinase's activity within intact cells. This can be done by assessing the phosphorylation status of a downstream substrate or by measuring a cellular outcome like proliferation.[15][17]

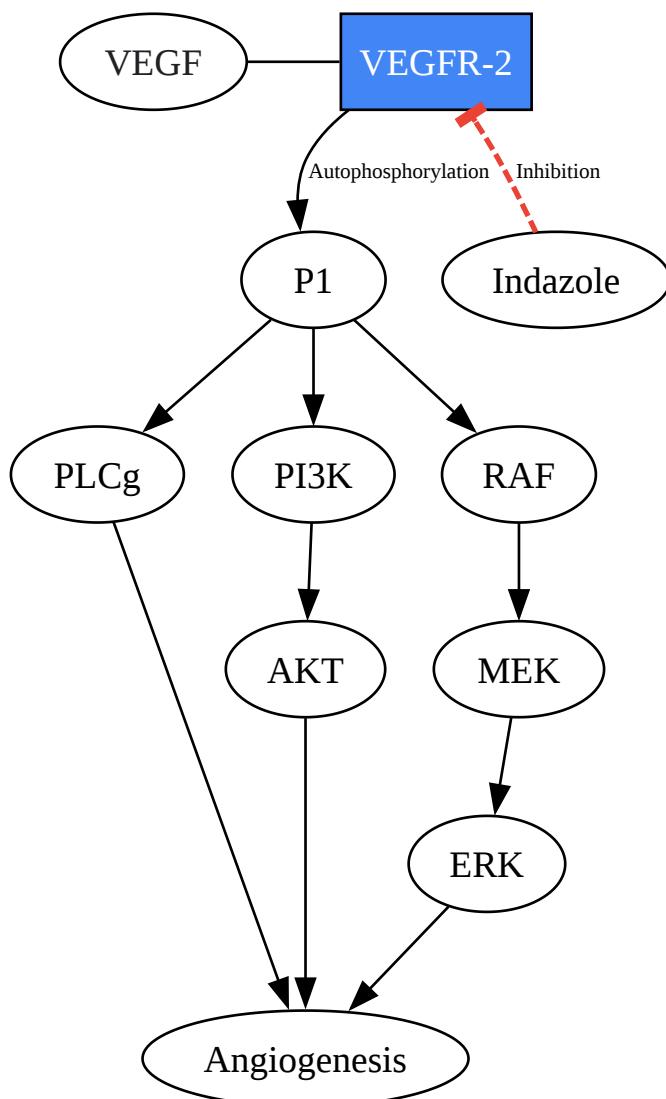
Generalized Protocol (Western Blot for Substrate Phosphorylation):

- Cell Culture and Treatment: Cells that express the target kinase are cultured to a suitable confluence. The cells are then treated with various concentrations of the indazole inhibitor for a specific period.[17][18]
- Cell Lysis: After treatment, the cells are washed and lysed to release the cellular proteins.
- Protein Quantification and Separation: The total protein concentration in each lysate is determined. Equal amounts of protein are then separated by size using SDS-PAGE and transferred to a membrane.

- Immunoblotting: The membrane is incubated with a primary antibody specific to the phosphorylated form of the kinase's downstream substrate. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection.[17]
- Signal Detection and Analysis: A chemiluminescent substrate is added, and the resulting signal is captured. A reduction in the intensity of the band corresponding to the phosphorylated substrate in inhibitor-treated cells indicates inhibitory activity.[2][17]

Visualizations

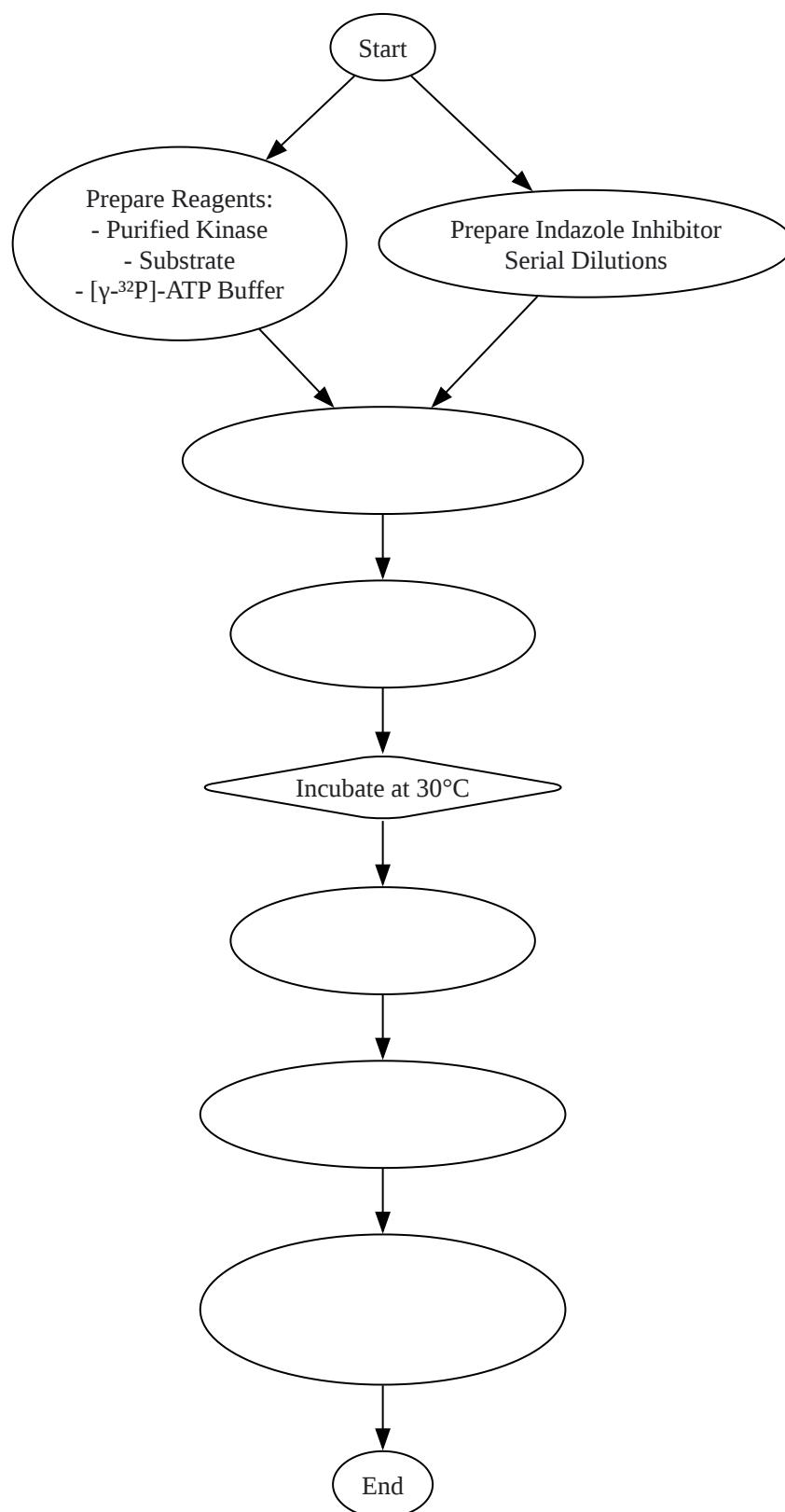
VEGFR Signaling Pathway



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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.

Experimental Workflow for In Vitro Kinase Assay

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Caption: General workflow for determining inhibitor IC50 values using an in vitro radiometric kinase assay.

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